2,4,4'-Trinitrobiphenyl

Beschreibung

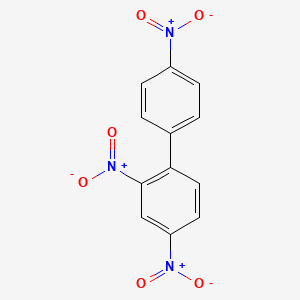

2,4,4'-Trinitrobiphenyl is a nitro-substituted biphenyl compound with the molecular formula C₁₂H₇N₃O₆ and a molecular weight of 313.20 g/mol. Its structure consists of two phenyl rings linked by a single bond, with nitro (-NO₂) groups positioned at the 2-, 4-, and 4'-positions (Figure 1). This compound is synthesized via electrophilic aromatic substitution reactions, often involving nitration of precursor biphenyl derivatives. For example, nitration of 2,4,6-trinitrobiphenyl (picrylbenzene) in acetic acid with nitric acid yields 2,4,4',6-tetranitrobiphenyl as the major product .

Its crystalline form and solubility in polar solvents like acetic acid are notable physical characteristics .

Eigenschaften

CAS-Nummer |

36712-34-2 |

|---|---|

Molekularformel |

C12H7N3O6 |

Molekulargewicht |

289.20 g/mol |

IUPAC-Name |

2,4-dinitro-1-(4-nitrophenyl)benzene |

InChI |

InChI=1S/C12H7N3O6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H |

InChI-Schlüssel |

OEAUPEOHNHSDSG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,4,4'-Trinitrobiphenyl umfasst typischerweise die Nitrierung von Biphenylverbindungen. Ein übliches Verfahren besteht darin, Biphenyl in einem geeigneten Lösungsmittel, wie z. B. N-Methylpyrrolidon, zu lösen und dann ein Nitrierungsmittel wie Sulfonylchlorid zuzugeben . Das Reaktionsgemisch wird erhitzt und das Nitrierungsmittel portionsweise zugegeben. Nach Beendigung der Reaktion wird das Gemisch abgekühlt und das Produkt durch Filtration isoliert.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von fortschrittlichen Geräten und Techniken trägt zur Optimierung der Reaktionsparameter und zur Skalierung der Produktion bei.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,4,4'-Trinitrobiphenyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann durch starke Oxidationsmittel oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Reduktion der Nitrogruppen kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators erreicht werden.

Substitution: Die Nitrogruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Eisenpulver kann für Reduktionsreaktionen verwendet werden.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Reduktion der Nitrogruppen zur Bildung von Aminoderivaten führen, während die Oxidation verschiedene oxidierte Produkte erzeugen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Die Nitrogruppen spielen eine entscheidende Rolle für seine Reaktivität und Wechselwirkungen. Die Verbindung kann Redoxreaktionen eingehen, die zur Bildung reaktiver Zwischenprodukte führen, die mit Zellkomponenten interagieren.

Wirkmechanismus

The mechanism of action of 2,4,4’-Trinitrobiphenyl involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The properties of biphenyl derivatives are heavily influenced by substituent type, position, and number. Below is a comparative analysis of 2,4,4'-Trinitrobiphenyl with structurally analogous compounds:

Reactivity and Stability

- Nitrated vs. However, chlorinated biphenyls exhibit higher environmental persistence due to resistance to hydrolysis .

- Substitution Patterns : Nitration of 2,4,6-trinitrobiphenyl predominantly yields para-substituted products (62%), attributed to the picryl group’s steric hindrance and electron-withdrawing effects . In contrast, biodegradation studies on PCB 28 reveal microbial preference for less chlorinated positions, leading to dechlorination .

Key Research Findings

Synthetic Pathways : Nitration of 2,4,6-trinitrobiphenyl under acidic conditions yields 62% 2,4,4',6-tetranitrobiphenyl, highlighting para-substitution dominance .

Biodegradation Efficiency : Rhizobium meliloti degrades 50 mg/L of PCB 28 with 98.5% efficiency, producing hydroxylated intermediates .

Environmental Persistence : Nitro-substituted biphenyls likely persist longer in ecosystems than chlorinated analogs due to reduced microbial activity .

Biologische Aktivität

2,4,4'-Trinitrobiphenyl (TNBP) is a nitroaromatic compound known for its environmental persistence and potential toxicity. Understanding its biological activity is crucial for assessing its impact on human health and the environment. This article consolidates research findings on TNBP's mutagenicity, toxicity, and mechanisms of action.

- Chemical Formula : C12H8N4O6

- Molecular Weight : 288.22 g/mol

- LogP : 3.00 (indicating moderate hydrophobicity)

Mutagenicity

TNBP has been evaluated for its mutagenic potential using various predictive models and experimental assays. A study utilizing the Ames test indicated that TNBP exhibits significant mutagenic activity, particularly in strains of Salmonella typhimurium .

Table 1: Mutagenicity Prediction of Nitro Compounds

| Compound Name | LogP | Mutagenicity (Ames Test) |

|---|---|---|

| This compound | 3.00 | Positive |

| 1,3,6-Trinitropyrene | 4.18 | Positive |

| 3,4,4'-Trinitrobiphenyl | 3.26 | Positive |

Toxicity Studies

TNBP's toxicity has been assessed in various biological systems. In vitro studies have shown that TNBP can induce oxidative stress in mammalian cells, leading to cellular damage and apoptosis . Additionally, chronic exposure to TNBP has been linked to reproductive and developmental toxicity in animal models.

Case Study: Reproductive Toxicity in Rodents

In a controlled study involving rodents exposed to TNBP over several generations, researchers observed a significant decrease in fertility rates and an increase in developmental abnormalities among offspring . The study concluded that TNBP's reproductive toxicity is likely due to its interference with hormonal signaling pathways.

The biological activity of TNBP is primarily attributed to its ability to form reactive metabolites that interact with cellular macromolecules. These interactions can lead to DNA damage and disruption of cellular processes.

Oxidative Stress Mechanism

TNBP generates reactive oxygen species (ROS) upon metabolism, which can damage lipids, proteins, and nucleic acids. This oxidative stress is a key factor in the compound's mutagenic and toxic effects .

Environmental Impact

Due to its stability and persistence in the environment, TNBP poses risks to aquatic ecosystems. Studies have shown that TNBP can bioaccumulate in fish and other aquatic organisms, leading to toxic effects at higher trophic levels .

Table 2: Environmental Persistence of TNBP

| Medium | Half-Life |

|---|---|

| Water | >30 days |

| Soil | >60 days |

| Sediment | >90 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.